3,4-Dibromo-1-chloro-3-methylbutan-2-one
Description
3,4-Dibromo-1-chloro-3-methylbutan-2-one is a halogenated ketone characterized by a butan-2-one backbone substituted with bromine atoms at positions 3 and 4, a chlorine atom at position 1, and a methyl group at position 3. This compound’s structure suggests significant steric and electronic effects due to the presence of multiple halogens and a branched alkyl group. Structural analyses of such compounds often employ crystallographic tools like the SHELX software suite, which has been pivotal in refining small-molecule and macromolecular structures .
Properties
IUPAC Name |
3,4-dibromo-1-chloro-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2ClO/c1-5(7,3-6)4(9)2-8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEACTSBVZYUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-chloro-3-methylbutan-2-one typically involves the bromination and chlorination of a suitable precursor. One common method is the bromination of 3-chloro-3-methylbutan-2-one using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-chloro-3-methylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions produce alcohols, and oxidation reactions result in carboxylic acids .
Scientific Research Applications
Synthetic Chemistry
One of the primary applications of 3,4-dibromo-1-chloro-3-methylbutan-2-one is as an intermediate in organic synthesis. Its unique structure allows for various transformations, particularly in the synthesis of other halogenated compounds and functionalized ketones.
Table 1: Synthetic Routes Involving this compound
Pharmaceutical Applications
The compound has been explored for its potential use in pharmaceuticals due to its reactivity and ability to form stable intermediates. It can be utilized in the synthesis of complex organic molecules that may have therapeutic effects.
Case Study: Antimicrobial Activity
In a study focusing on antimicrobial agents, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential as a lead compound for drug development .
Material Science
In material science, this compound can be used as a building block for polymers and other materials. Its bromine atoms can facilitate cross-linking reactions that enhance the mechanical properties of polymers.
Table 2: Material Applications
| Application | Material Type | Functionality |
|---|---|---|
| Polymer Synthesis | Thermosetting resins | Improved thermal stability |
| Coatings | Protective coatings | Enhanced durability |
Toxicological Considerations
While exploring applications, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that while it has useful properties, exposure limits should be established due to potential toxicity associated with halogenated compounds .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-chloro-3-methylbutan-2-one involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to substitution reactions. The presence of bromine and chlorine atoms makes it a versatile intermediate in organic synthesis. The ketone group can undergo reduction or oxidation, further expanding its utility in chemical transformations .
Comparison with Similar Compounds
Key Observations :
- The target compound’s molecular weight is higher than 3-chloro-4-phenylbutan-2-one due to bromine’s larger atomic mass compared to hydrogen/phenyl groups.
- The propan-1-one derivative in exhibits extended conjugation via chlorophenyl rings, unlike the aliphatic substituents in the target compound.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy highlights electronic environments influenced by substituents:
1H-NMR Comparison (δ in ppm):
3-Chloro-4-phenylbutan-2-one :
- Methyl (CH₃): 2.35 (s)
- Methylene (CH₂): 3.11 (dd), 3.37 (dd)
- Methine (CH): 4.44 (dd)
- Aromatic protons: 7.2–7.4 (m)
Inference for Target Compound :
- The methyl group (3-CH₃) would resonate near 1.2–1.5 ppm (typical for aliphatic CH₃).
- Bromine’s strong electronegativity would deshield adjacent protons, causing downfield shifts (~3.5–4.5 ppm for CH₂ near Br).
13C-NMR Comparison (δ in ppm):
- CH₃: 26.8; CH₂: 39.8; CH: 63.6.
Inference for Target Compound :
- Bromine substituents would significantly deshield adjacent carbons (e.g., C3 and C4 likely >70 ppm).
- The carbonyl carbon may appear upfield (~205 ppm) due to electron-withdrawing halogens.
Biological Activity
3,4-Dibromo-1-chloro-3-methylbutan-2-one is an organic compound with the molecular formula C5H7Br2ClO. It features a unique structure characterized by the presence of bromine, chlorine, and a ketone functional group. This compound has garnered attention in various fields, particularly in organic synthesis and biological research.
- IUPAC Name : this compound
- Molecular Weight : 241.37 g/mol
- CAS Number : 2418662-26-5
- Structural Formula :
Synthesis and Reactions
The synthesis of this compound typically involves the bromination and chlorination of suitable precursors. Common methods include:
- Bromination : Using bromine in the presence of a catalyst.
- Chlorination : Often occurs simultaneously or sequentially with bromination.
This compound is versatile in chemical reactions, undergoing substitution, reduction, and oxidation reactions due to its halogenated structure and ketone functionality.
The biological activity of this compound is primarily attributed to its reactivity with various biological targets. The compound can interact with nucleophiles, leading to substitution reactions that can affect cellular processes. The halogen atoms enhance its reactivity, making it a potential candidate for drug development and therapeutic applications.
Case Studies and Research Findings
- Antiparasitic Activity : Research indicates that derivatives of halogenated compounds similar to this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have shown that these compounds can inhibit the growth of the parasite effectively while maintaining selectivity over mammalian cells .
- Antimicrobial Properties : Compounds within the same class have been investigated for their efficacy against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. The structural modifications involving halogens have been linked to enhanced antimicrobial potency .
- Mechanistic Studies : Detailed mechanistic studies suggest that the biological activity may not solely rely on inhibition of specific enzymes but may also involve broader interactions with cellular pathways, indicating a multifaceted mode of action .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4-Dibromo-1-chloro-3-methylbutan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation of a ketone precursor. For example, bromination and chlorination steps can be performed using reagents like N-bromosuccinimide (NBS) or Cl₂ under controlled conditions. Optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting temperature (e.g., 0–25°C) to minimize side products. Purity can be confirmed using gas chromatography-mass spectrometry (GC-MS) .
Q. How should researchers safely handle and store this compound given its reactivity?
- Methodological Answer : Use inert atmosphere gloveboxes for handling due to sensitivity to moisture and air. Store in amber glass vials at –20°C under nitrogen. Safety protocols include wearing nitrile gloves, chemical-resistant aprons, and working in fume hoods. Spill containment requires neutralization with sodium bicarbonate .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and coupling constants, as demonstrated in similar halogenated ketones . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight and functional groups. Cross-check results with X-ray crystallography for absolute configuration .
Advanced Research Questions
Q. How can structural discrepancies between computational models and experimental data (e.g., X-ray vs. NMR) be resolved?
- Methodological Answer : Refine crystallographic data using SHELXL (from the SHELX suite) to resolve bond-length/bond-angle mismatches . For NMR conflicts, perform density functional theory (DFT) calculations to predict chemical shifts and compare with experimental values. Adjust solvent parameters (e.g., dielectric constant) in simulations to improve alignment .
Q. What strategies are effective in minimizing byproducts during multi-halogenation reactions for this compound?
- Methodological Answer : Use regioselective catalysts (e.g., Lewis acids like FeCl₃) to direct halogenation to specific positions. Monitor reaction progress in real-time via in-situ Raman spectroscopy. Employ stepwise halogenation: brominate first at the 3- and 4-positions, then chlorinate at the 1-position to reduce steric clashes .
Q. How can researchers validate the stereochemical outcomes of reactions involving this compound?
- Methodological Answer : Utilize single-crystal X-ray diffraction (SC-XRD) with SHELXD for phase determination and SHELXL for refinement, as shown in analogous dibromo-chlorinated ketones . Chiral HPLC with a polysaccharide-based column can separate enantiomers, while circular dichroism (CD) spectroscopy confirms optical activity .
Q. What computational tools are suitable for predicting the reactivity and stability of this compound in novel reaction environments?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields like OPLS-AA can model solvent interactions. Quantum mechanical packages (e.g., Gaussian) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate predictions with differential scanning calorimetry (DSC) for thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
